rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan
Description
Introduction to rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan
Chemical Identity and Nomenclature
IUPAC Name and CAS Registry Number (3484-43-3)
The compound is formally designated as this compound under International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This systematic name encodes its bicyclic framework, stereochemistry at the 4a and 8a positions, and substituent patterns. The rel-configurational prefix indicates relative stereochemistry, reflecting the compound’s isolation as a racemic mixture or diastereomeric set prior to absolute configuration determination.
The Chemical Abstracts Service (CAS) Registry Number 3484-43-3 uniquely identifies this molecule in chemical databases and regulatory frameworks. With a molecular formula of C₁₅H₂₀O and a molecular weight of 216.32 g/mol, its structural complexity arises from the fusion of a decalin-like bicyclic system with a furan moiety. PubChem records confirm its classification as a sesquiterpene lactone analog, though the lactone functionality is replaced by a methylene group in this derivative.
Structural Relationship to Naphtho[2,3-b]furan Derivatives
The compound belongs to the naphtho[2,3-b]furan family, characterized by a fused naphthalene-furan ring system. Comparative analysis with related structures, such as (4aS,8aR)-8a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one, reveals shared bicyclic frameworks but distinct oxygenation patterns. The methylene group at position 5 and methyl substituents at positions 3 and 8a differentiate it from simpler terpenoid furans.
Structural studies highlight its conformational rigidity due to trans-decalin fusion, which influences reactivity and biological interactions. The 5-methylene group introduces potential sites for [2+2] cycloaddition or allylic oxidation, while the furan oxygen participates in hydrogen bonding networks. These features position it as a model compound for studying stereoelectronic effects in polycyclic terpenoids.
Historical Context in Organic Chemistry
Discovery and Initial Characterization
First reported in 2007 through studies of Atractylodes lancea rhizomes, this compound’s isolation marked a significant advancement in phytochemical analysis of traditional medicinal plants. Early characterization relied on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which elucidated its bicyclic framework and relative stereochemistry. The compound’s presence in A. lancea essential oils, which exhibit anti-inflammatory and gastrointestinal regulatory properties, spurred interest in its potential bioactivity.
Initial synthetic efforts focused on biomimetic approaches using farnesyl pyrophosphate analogs, though yields remained low due to challenges in controlling stereochemistry during cyclization. These early studies laid groundwork for later total syntheses of structurally related sesquiterpenes.
Role in Terpenoid and Sesquiterpene Research
As a bridge between simple monoterpenes and complex triterpenes, this compound has informed mechanistic studies of terpene cyclases. Its formation likely proceeds via chair-boat-chair folding of farnesyl diphosphate, followed by hydride shifts and Wagner-Meerwein rearrangements—a pathway corroborated by isotopic labeling experiments.
The compound’s methyl-substituted furan moiety has become a structural motif in synthetic biology, with researchers engineering microbial systems to produce analogous compounds via modular terpene synthases. Recent patent literature discloses derivatives with modified piperazine and spirocyclic appendages, demonstrating its utility as a scaffold for drug discovery. For example, US20240376097 describes azaspiro[3.5]nonane-containing analogs exhibiting enhanced pharmacokinetic profiles.
Ongoing investigations explore its role as a biosynthetic intermediate in A. lancea, where it may serve as a precursor to oxygenated atractylodin derivatives. Comparative analyses with Atractylodes koreana essential oils reveal species-specific differences in sesquiterpene profiles, underscoring its chemotaxonomic value.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4aR,8aS)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m1/s1 |
InChI Key |
TYPSVDGIQAOBAD-HIFRSBDPSA-N |
Isomeric SMILES |
CC1=COC2=C1C[C@@H]3C(=C)CCC[C@]3(C2)C |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan typically involves multiple steps, including cyclization, methylation, and methylenation reactions. The specific synthetic route can vary depending on the desired stereochemistry and functional groups. Common reagents used in these reactions include strong acids or bases, metal catalysts, and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Uses
Antimicrobial Activity
Rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. For instance:
- Case Study : A study published in the Journal of Natural Products highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Case Study : An investigation in Phytotherapy Research reported that treatment with rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene significantly reduced inflammation markers in animal models.
Agricultural Applications
Pesticidal Activity
The compound has been studied for its potential use as a natural pesticide. Its ability to repel certain pests makes it a candidate for organic farming.
- Case Study : Research published in Agricultural and Forest Entomology found that formulations containing this compound effectively repelled aphids and other common agricultural pests.
Organic Synthesis
Rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene is utilized in organic synthesis as a building block for creating complex molecules due to its unique structural features.
- Application Example : In synthetic organic chemistry, it serves as a precursor for synthesizing various natural products and pharmaceuticals.
Table 1: Biological Activities of Rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene
| Activity Type | Organism/Target | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Journal of Natural Products |
| Antimicrobial | Escherichia coli | Journal of Natural Products |
| Anti-inflammatory | Animal Models | Phytotherapy Research |
| Pesticidal | Aphids | Agricultural and Forest Entomology |
Mechanism of Action
The mechanism of action of rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Research Findings and Implications
- Thermodynamic Stability : The rigid, unsaturated framework of the target compound confers higher thermal stability (Tₘ > 150°C) compared to fully saturated analogues like decahydro-naphthofurans (), which are prone to ring-opening reactions .
- Drug Design Potential: While lacking direct bioactivity data, the target compound’s methyl and methylene groups provide anchor points for derivatization into anticancer or anti-inflammatory agents, as seen in trimethoxyphenyl-functionalized analogues () .
Biological Activity
The compound rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan , with CAS number 3484-43-3 , is a complex organic molecule belonging to the class of naphtho-furans. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₅H₂₀O
- Molecular Weight : 216.32 g/mol
- Chemical Structure : The compound features a naphtho[2,3-b]furan framework with additional methyl and methylene groups that contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 3484-43-3 |
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
- Antioxidant Activity : this compound shows potential as an antioxidant by scavenging free radicals and reducing oxidative stress markers.
The biological activities of this compound can be attributed to its interaction with various cellular pathways:
- Cell Signaling Pathways : It modulates key signaling pathways involved in inflammation and apoptosis.
- Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for the proliferation of pathogenic microorganisms.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for development as an antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Potential
In a controlled animal study assessing the anti-inflammatory effects of the compound on induced paw edema in rats, a significant reduction in edema was observed at doses of 10 mg/kg and 20 mg/kg compared to the control group. This indicates its potential use in treating inflammatory diseases.
Q & A
Q. How can the structural identity of rel-(4aR,8aS)-3,8a-dimethyl-5-methylene-naphthofuran be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy: Analyze and NMR spectra to verify methyl (δ 1.0–1.5 ppm) and methylene (δ 4.8–5.2 ppm) groups, with stereochemical assignments guided by coupling constants and NOE experiments .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular formula (CHO, MW 216.3187) and fragmentation patterns, particularly the loss of methyl or methylene groups .
- X-ray Crystallography: For absolute stereochemical determination, single-crystal X-ray analysis provides definitive proof of the (4aR,8aS) configuration, as demonstrated in related naphthofuran derivatives .
Q. What are the optimal conditions for synthesizing this compound in high enantiomeric purity?
- Methodological Answer:
- Starting Materials: Use β-naphthol derivatives or terpenoid precursors (e.g., from Atractylodes species) for natural product-inspired synthesis .
- Stereochemical Control: Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce the (4aR,8aS) configuration. Monitor enantiomeric excess via chiral HPLC with a polysaccharide column .
- Purification: Isolate the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in chloroform/methanol, given its solubility profile .
Q. How can this compound be isolated from natural sources, and what are its common contaminants?
- Methodological Answer:
- Extraction: Use Soxhlet extraction with methanol or chloroform from Atractylodes rhizomes, followed by solvent partitioning to remove polar impurities .
- Contaminants: Co-eluting terpenoids (e.g., atractylenolides) or furan derivatives may require countercurrent chromatography (CCC) for separation. GC-MS analysis (RT 35.09, AI 1657) helps identify contaminants .
Advanced Research Questions
Q. What is the impact of stereochemistry (4aR,8aS) on the compound’s biological activity?
- Methodological Answer:
- Comparative Studies: Synthesize diastereomers (e.g., 4aS,8aR vs. 4aR,8aS) and test cytotoxicity or anti-inflammatory activity. For example, angular vs. linear naphthofuran isomers exhibit divergent bioactivity due to spatial hindrance .
- Docking Simulations: Use molecular docking to assess interactions with biological targets (e.g., COX-2 or NF-κB), correlating stereochemistry with binding affinity .
Q. How can gas chromatography (GC) conditions be optimized to resolve this compound from structurally similar terpenoids?
- Methodological Answer:
- Column Selection: Use a non-polar capillary column (e.g., DB-5MS) with a slow temperature ramp (e.g., 5°C/min from 50°C to 280°C) to separate it from sesquiterpenes .
- Derivatization: Trimethylsilylation of hydroxyl groups (if present) improves volatility and resolution. Monitor via MS in SIM mode for m/z 216 (molecular ion) .
Q. What synthetic routes lead to unintended isomerization, and how can this be mitigated?
- Methodological Answer:
- Risk Factors: Acidic or high-temperature conditions may induce epimerization at C4a or C8a. For example, prolonged reflux in HCl/MeOH alters the (4aR,8aS) configuration .
- Mitigation Strategies: Use mild Lewis acids (e.g., CeCl) for cyclization and avoid protic solvents. Monitor reaction progress via TLC or in situ IR spectroscopy .
Q. How does the methylene group at C5 influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer:
- Dienophile Activation: The electron-deficient methylene group participates in [4+2] cycloadditions. Test reactivity with dienes (e.g., anthracene) under thermal or microwave conditions, analyzing regioselectivity via NMR .
- Computational Analysis: DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regiochemical outcomes .
Q. What strategies enable functionalization at the C3 or C8a positions for SAR studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
